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methylquinolin-2(1H)-one

CAS No.: 83013-77-8

Cat. No.: B3286562

Get Quote

Executive Summary
This technical guide analyzes the structure-activity relationships (SAR), synthetic pathways,

and pharmacological profiles of ethoxy-substituted quinolinone intermediates. While often

viewed merely as transient precursors in the Gould-Jacobs reaction, these intermediates—

specifically 8-ethoxy-4-quinolinones and 3-ethoxycarbonyl-4-quinolinones—possess distinct

biological properties.

The ethoxy group plays a dual role: chemically, it acts as a regioselective director during

electrophilic substitution; biologically, it modulates lipophilicity (LogP) and significantly mitigates

phototoxicity in fluoroquinolone scaffolds. This guide is designed for medicinal chemists and

process scientists optimizing quinolone scaffolds for antibacterial and anticancer applications.

Structural Significance: The Ethoxy Moiety
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The introduction of an ethoxy (-OCH₂CH₃) group onto the quinolinone core fundamentally

alters the molecule's electronic and steric landscape.

The 8-Ethoxy "Safety Valve"
In fluoroquinolone development, the C-8 position is critical. Early generations (e.g.,

lomefloxacin) with C-8 fluorine or chlorine atoms exhibited severe phototoxicity due to the

generation of reactive oxygen species (ROS) under UV irradiation.

Mechanism: The C-8 ethoxy group functions as an electron-donating group that stabilizes

the excited state of the molecule, preventing the homolytic bond fission seen in C-8

halogenated analogs.

Outcome: Intermediates containing the 8-ethoxy substituent (e.g., precursors to Moxifloxacin

or Gatifloxacin) yield final APIs with significantly improved safety profiles compared to their 8-

fluoro counterparts.

The 3-Ethoxycarbonyl Pivot
The ethyl ester at position C-3 (derived from diethyl ethoxymethylenemalonate) is the defining

feature of the Gould-Jacobs intermediate.

Synthetic Utility: It serves as an electrophilic trap for nucleophilic attack by amines to form

carboxamides (anti-inflammatory agents) or hydrazides (antimicrobial agents).

Biological Activity: 3-ethoxycarbonyl-4-quinolinones themselves show moderate inhibition of

bacterial DNA gyrase, though hydrolysis to the free acid is usually required for maximum

potency.

Synthetic Pathways & Intermediate Isolation[1][2][3]
[4]
The synthesis of these biologically active intermediates relies heavily on the Gould-Jacobs

Reaction and the Conrad-Limpach Synthesis.

Pathway Visualization
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The following diagram outlines the critical flow from aniline precursors to the active ethoxy-

substituted intermediates.

Substituted Aniline
(Start)

Anilinoacrylate Intermediate
(Condensation Product)

 110°C, -EtOH

Diethyl Ethoxymethylenemalonate
(Reagent)

Thermal Cyclization
(Dowtherm A, 250°C)

Ethyl 4-hydroxyquinoline-3-carboxylate
(Key Ethoxy Intermediate)

 Ring Closure

C-8 or N-1 Alkylation

 Functionalization

Bioactive Scaffold
(Antibacterial/Anticancer)

Click to download full resolution via product page

Caption: Workflow for generating 3-ethoxycarbonyl quinolinone intermediates via the Gould-

Jacobs reaction.

Therapeutic Applications & Mechanisms
Antibacterial Activity (DNA Gyrase Inhibition)
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Ethoxy-substituted intermediates, particularly those with the C-3 ester intact, act as prodrugs or

weak inhibitors of bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

Target: The A-subunit of DNA gyrase (GyrA).

Binding Mode: The 4-keto and 3-carboxylate (or ester) groups chelate the Mg²⁺ ion bridging

the drug to the DNA-enzyme complex.

Spectrum: The 8-ethoxy group specifically enhances activity against Gram-positive bacteria

(S. aureus, S. pneumoniae) by increasing lipophilicity and facilitating penetration through the

peptidoglycan layer.

Anticancer Activity (Tyrosine Kinase Inhibition)
Recent studies indicate that 4-alkoxy-2-quinolinones (isomeric to the standard quinolones)

exhibit cytotoxicity against human cancer cell lines.

Mechanism: Inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase. The

ethoxy group at C-4 or C-6 provides steric bulk that fits into the hydrophobic pocket of the

ATP-binding site.

Data Summary:

Compound
Class

Substitution
Target Cell
Line

IC₅₀ (µM) Mechanism

4-Quinolinone
8-Ethoxy-3-

carboxy

S. aureus

(MRSA)
0.1 - 0.5

DNA Gyrase

Inhibition

2-Quinolinone
4-Ethoxy-3-

phenyl
MCF-7 (Breast) 4.2 ± 0.3

Tubulin

Polymerization

Inhibition

2-Quinolinone 6-Ethoxy-N-aryl HCT-116 (Colon) 12.5
EGFR Kinase

Inhibition

Experimental Protocols
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Protocol: Synthesis of Ethyl 8-ethoxy-4-
hydroxyquinoline-3-carboxylate
This protocol isolates the key intermediate responsible for reduced phototoxicity.

Reagents:

2-Ethoxy-aniline (1.0 eq)

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

Diphenyl ether (Solvent)

Procedure:

Condensation: Mix 2-ethoxy-aniline and EMME in a round-bottom flask. Heat to 110°C for 2

hours. Monitor the evolution of ethanol (distillation).

Validation: Check TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of aniline. The

product is the anilinoacrylate intermediate.

Cyclization: Add the crude anilinoacrylate dropwise to boiling diphenyl ether (250°C). Critical

Step: High temperature is required to overcome the activation energy for aromatic

nucleophilic substitution.

Isolation: Cool the mixture to room temperature. The product, Ethyl 8-ethoxy-4-

hydroxyquinoline-3-carboxylate, will precipitate.

Purification: Filter the solid and wash copiously with hexane to remove diphenyl ether.

Recrystallize from DMF/Ethanol.

Protocol: Comparative Phototoxicity Assay
To validate the "8-ethoxy safety effect" described in Section 1.1.

Materials:

Murine 3T3 fibroblast cells.
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UVA source (320–400 nm, 5 J/cm²).

Test compounds: 8-ethoxy intermediate vs. 8-fluoro intermediate.

Methodology:

Seeding: Plate 3T3 cells in 96-well plates and incubate for 24h.

Treatment: Add test compounds at varying concentrations (1–100 µg/mL). Prepare duplicate

plates (one for UV, one for Dark Control).

Irradiation: Expose the "UV" plate to 5 J/cm² UVA light. Keep the "Dark" plate wrapped in foil.

Viability: Replace medium and incubate for 24h. Assess viability using Neutral Red Uptake

(NRU) assay.

Calculation: Calculate the Photo-Irritation Factor (PIF):

Interpretation: A PIF < 2 indicates no phototoxicity (expected for 8-ethoxy). A PIF > 5

indicates probable phototoxicity (expected for 8-fluoro).

SAR Visualization
The following diagram summarizes the Structure-Activity Relationship logic for ethoxy-

substituted quinolinones.
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Caption: Structure-Activity Relationship (SAR) map highlighting the specific roles of ethoxy

substitutions.
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at: [https://www.benchchem.com/product/b3286562/docs#technical-guide-biological-activity-
synthetic-utility-of-ethoxy-substituted-quinolinone-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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